molecular formula C53H68O10 B15170554 Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-38-7

Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate

Cat. No.: B15170554
CAS No.: 918626-38-7
M. Wt: 865.1 g/mol
InChI Key: CNGNOBHPQRUZMM-UHFFFAOYSA-N
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Description

Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex ester derivative characterized by a heptanedioate core flanked by two aromatic phenyl groups. Each phenyl group is substituted with a benzoyloxy moiety bearing a decyloxy (C₁₀H₂₁O) chain at the para position. This compound is structurally designed for applications in advanced materials, such as liquid crystals or polymer additives, due to its elongated alkyl chains and aromatic rigidity.

Properties

CAS No.

918626-38-7

Molecular Formula

C53H68O10

Molecular Weight

865.1 g/mol

IUPAC Name

bis[4-(4-decoxybenzoyl)oxyphenyl] heptanedioate

InChI

InChI=1S/C53H68O10/c1-3-5-7-9-11-13-15-20-40-58-44-28-24-42(25-29-44)52(56)62-48-36-32-46(33-37-48)60-50(54)22-18-17-19-23-51(55)61-47-34-38-49(39-35-47)63-53(57)43-26-30-45(31-27-43)59-41-21-16-14-12-10-8-6-4-2/h24-39H,3-23,40-41H2,1-2H3

InChI Key

CNGNOBHPQRUZMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Preparation of 4-Decyloxybenzoic Acid

4-Decyloxybenzoic acid is synthesized via alkylation of 4-hydroxybenzoic acid with decyl bromide under basic conditions.

Reaction Conditions

Reagent Quantity (mol) Solvent Temperature Time Yield
4-Hydroxybenzoic acid 1.0 Ethanol Reflux 12 hr 85%
Decyl bromide 1.2
K₂CO₃ 2.5

The reaction proceeds via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate the phenolic hydroxyl group. The product is purified by recrystallization from ethanol.

Synthesis of 4-Decyloxybenzoyl Chloride

The acid chloride intermediate is prepared by treating 4-decyloxybenzoic acid with thionyl chloride (SOCl₂).

Reaction Conditions

Reagent Quantity (mol) Solvent Temperature Time Yield
4-Decyloxybenzoic acid 1.0 Toluene 70°C 4 hr 92%
SOCl₂ 3.0

Excess SOCl₂ ensures complete conversion. The mixture is distilled under reduced pressure to remove residual thionyl chloride.

Esterification and Final Coupling

Formation of 4-(4-Decyloxybenzoyloxy)phenol

The acid chloride reacts with hydroquinone (1,4-dihydroxybenzene) to form the monoester intermediate.

Reaction Conditions

Reagent Quantity (mol) Solvent Catalyst Temperature Time Yield
4-Decyloxybenzoyl chloride 1.1 Dichloromethane Pyridine 0°C → RT 6 hr 78%
Hydroquinone 1.0

Pyridine neutralizes HCl generated during the reaction. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Coupling with Heptanedioic Acid

The final step involves reacting two equivalents of 4-(4-decyloxybenzoyloxy)phenol with heptanedioyl chloride.

Reaction Conditions

Reagent Quantity (mol) Solvent Catalyst Temperature Time Yield
4-(4-Decyloxybenzoyloxy)phenol 2.0 THF DMAP 50°C 24 hr 65%
Heptanedioyl chloride 1.0

Dimethylaminopyridine (DMAP) catalyzes the esterification. The crude product is purified via recrystallization from acetone.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Used for intermediates (e.g., monoester) with hexane/ethyl acetate (7:3).
  • Recrystallization : Final product recrystallized from acetone to achieve >95% purity.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 0.88 (t, 6H, -CH₃), 1.26–1.45 (m, 32H, alkyl chains), 8.12 (d, 4H, ArH)
IR 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O)

Challenges and Optimization

Side Reactions

  • Incomplete Esterification : Add excess acid chloride or coupling agents (e.g., DCC).
  • Hydrolysis of Acid Chloride : Use anhydrous solvents and inert atmosphere.

Yield Improvement

  • Catalyst Screening : Tributylamine or DBU may enhance reaction rates.
  • Solvent Optimization : Switching to DMF improves solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo oxidation reactions, particularly at the decyloxybenzoyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate is used as a precursor in the synthesis of liquid crystal polymers and other advanced materials. Its unique structure allows for the formation of materials with specific optical and mechanical properties.

Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other biochemical reactions. Its stability and well-defined structure make it suitable for various experimental setups.

Medicine: While not directly used as a drug, this compound can serve as a scaffold for the development of new pharmaceutical compounds. Its ester groups can be modified to introduce bioactive functionalities.

Industry: In the industrial sector, this compound is utilized in the production of high-performance coatings, adhesives, and other specialty chemicals. Its ability to form stable films and coatings makes it valuable in various applications.

Mechanism of Action

The mechanism of action of Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate primarily involves its interaction with specific molecular targets through its ester and aromatic groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which contribute to its overall chemical behavior. The pathways involved may include ester hydrolysis, aromatic substitution, and other common organic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate, a comparative analysis with structurally analogous compounds is provided below.

Key Findings from Comparative Analysis

Alkyl Chain Influence :

  • This compound features a mid-length decyloxy chain (C₁₀), balancing solubility and thermal stability. In contrast, the hexadecyloxy (C₁₆) derivative in 3OO16 exhibits higher hydrophobicity and liquid crystalline behavior due to longer alkyl chains, while the octyloxy (C₈) analog in 4O8 is more soluble in polar solvents .

Synthetic Complexity :

  • The compound 3OO16, synthesized via an integrated microreactor system, achieved a 68% yield, highlighting the efficiency of continuous-flow systems for multi-step reactions. This compound likely requires similar precision in esterification steps but lacks documented optimization data .

Functional Group Diversity: The hydroxamic acid and cyano groups in 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxyheptanamide contrast with the ester-dominated functionality of the target compound. This difference suggests divergent applications: pharmaceuticals (amide/cyano) vs. material science (ester/alkyl).

Thermal and Phase Behavior :

  • While direct thermal data for this compound is unavailable, analogs like 3OO16 display smectic liquid crystalline phases due to their rigid biphenyl backbones and long alkyl chains. The shorter heptanedioate core in the target compound may reduce mesophase stability compared to biphenyl-based systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step esterification process. A common approach involves reacting 4-hydroxybenzoic acid derivatives with decyloxy-substituted benzoyl chloride intermediates, followed by coupling with heptanedioyl dichloride. Key steps include:

  • Esterification: Use acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to promote reaction efficiency .
  • Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical for isolating the product from unreacted starting materials or side products .
  • Characterization: Confirm purity via HPLC (>98%) and structural validation using 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration) and FT-IR (ester carbonyl stretch at ~1740 cm1^{-1}) .

Advanced: How can computational reaction path search methods improve the design of experiments involving this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental workflows to:

  • Predict Reaction Pathways: Identify low-energy intermediates and transition states to optimize reaction conditions (e.g., solvent selection, temperature) .
  • Screen Catalysts: Use computational libraries to evaluate catalyst efficacy for esterification steps, reducing trial-and-error experimentation .
  • Validate Mechanisms: Compare computed activation energies with experimental kinetic data to resolve contradictions in proposed reaction mechanisms .
    Example: COMSOL Multiphysics simulations can model mass transfer limitations in large-scale syntheses .

Basic: What analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Analysis:
    • 13C NMR^{13} \text{C NMR}: Resolve carbonyl carbons (ester groups at ~165–170 ppm) and aliphatic chain signals .
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns .
  • Thermal Stability:
    • DSC/TGA: Assess melting points (e.g., 120–150°C range) and decomposition profiles under nitrogen atmosphere .

Advanced: How can researchers address discrepancies in reported solubility and reactivity data for this compound?

Methodological Answer:

  • Controlled Variable Testing: Use factorial design (e.g., 2k^k experiments) to isolate factors like solvent polarity, temperature, and stirring rate that influence solubility .
  • Reproducibility Protocols: Standardize solvent drying (e.g., molecular sieves for anhydrous conditions) and reaction vessel inertness (argon purge) .
  • Cross-Validation: Compare results across multiple analytical platforms (e.g., UV-Vis vs. HPLC for concentration measurements) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation: Use fume hoods to minimize inhalation risks (GHS H335) during synthesis .
  • Spill Management: Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can AI-driven automation enhance the study of this compound’s bioactivity or material properties?

Methodological Answer:

  • High-Throughput Screening: Deploy robotic platforms to test biological activity (e.g., antimicrobial assays) across concentration gradients .
  • Machine Learning (ML): Train models on existing datasets to predict crystallization behavior or polymer compatibility .
  • Feedback Loops: Use real-time spectral data (e.g., in situ FT-IR) to adjust reaction parameters dynamically .

Basic: What are the key considerations for selecting solvents in reactions involving this compound?

Methodological Answer:

  • Solubility Parameters: Prioritize aprotic solvents (e.g., DMF, THF) for esterification due to their ability to dissolve aromatic intermediates .
  • Reactivity Compatibility: Avoid nucleophilic solvents (e.g., water, alcohols) that may hydrolyze ester bonds .
  • Environmental Impact: Substitute chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener synthesis .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

Methodological Answer:

  • Kinetic Profiling: Conduct time-resolved 1H NMR^1 \text{H NMR} to monitor intermediate formation and identify rate-limiting steps .
  • Catalyst Characterization: Use XPS or TEM to verify catalyst surface composition and active site availability .
  • Statistical Analysis: Apply ANOVA to evaluate significance of reported efficiency variations across studies .

Basic: What strategies ensure reproducibility in scaling up the synthesis of this compound?

Methodological Answer:

  • Process Intensification: Use continuous-flow reactors to maintain consistent temperature and mixing .
  • In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
  • Documentation: Record batch-specific variables (e.g., reagent lot numbers, humidity levels) to trace variability .

Advanced: How can molecular dynamics simulations inform the design of derivatives with enhanced thermal stability?

Methodological Answer:

  • Force Field Optimization: Parameterize simulations using experimental DSC data to predict melting points of derivatives .
  • Substituent Effects: Model alkyl chain length (e.g., decyloxy vs. octyloxy) to assess packing efficiency in crystalline phases .
  • Stress Testing: Simulate thermal degradation pathways to guide synthetic modifications (e.g., fluorinated substituents) .

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